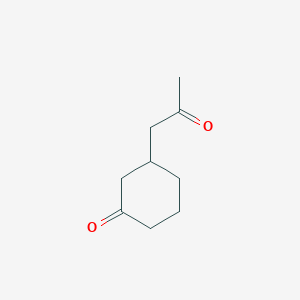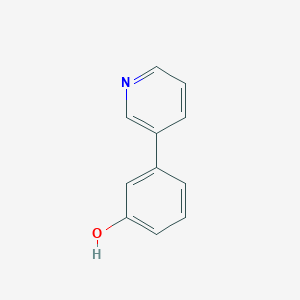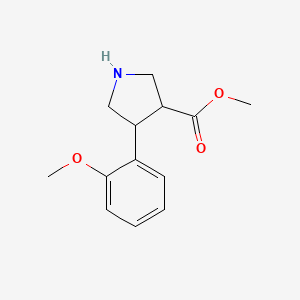
3-(o-Tolyl)acrylaldehyde
Übersicht
Beschreibung
“3-(o-Tolyl)acrylaldehyde” is a chemical compound with the molecular formula C10H10O . It is also known by other names such as Tri (o-tolyl)phosphine . It can act as a ligand in coupling reactions .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the reduction of tri o-tolyl phosphine oxide or via the Grignard reaction with o-bromotoluene .Molecular Structure Analysis
The molecular weight of “this compound” is 146.19 . The InChI code is 1S/C10H10O/c1-9-4-6-10 (7-5-9)3-2-8-11/h2-8H,1H3/b3-2+ .Physical And Chemical Properties Analysis
“this compound” appears as a light-yellow to yellow or pale-green powder or crystals or liquid . It has a molecular weight of 146.19 .Wissenschaftliche Forschungsanwendungen
Detection and Analysis in Living Cells
- Selective Detection of Amino Acids: The synthesis and application of compounds like 3,5-bis(acrylaldehyde) BODIPY, related to 3-(o-Tolyl)acrylaldehyde, have demonstrated higher selectivity towards cysteine/homocysteine over other amino acids in living cells (Madhu, Gonnade, & Ravikanth, 2013).
Chemical Synthesis and Catalysis
- Hydroformylation and Hydrogenation Studies: A computational experiment on the hydroformylation and hydrogenation of acrylaldehyde, catalyzed by Rh complex, has revealed insights into the reaction mechanism and potential pathways, indicating low activity for both hydroformylation and hydrogenation of acrylaldehyde (Luo, Tang, & Li, 2005).
- Novel Synthesis Approaches: Research has reported a novel one-pot approach for the preparation of compounds like this compound, demonstrating high yields and efficiency in synthesis (Niu, Xu, Sun, & Li, 2012).
Biochemical and Industrial Applications
- Production of 3-Hydroxypropionic Acid: Studies have explored the production of 3-hydroxypropionic acid (3-HP) from compounds related to this compound, highlighting its use as a precursor for chemicals like acrylic acid and 1,3-propanediol, and its potential in polymer production (Vollenweider & Lacroix, 2004).
- Electrochemical Partial Oxidation: Research on the partial oxidation of propene to acrylaldehyde using an electrochemical membrane reactor with specific solid electrolytes has shown promising results for acrylaldehyde production at relatively low temperatures (Hamakawa et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-8H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUAFFKABKNGKX-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




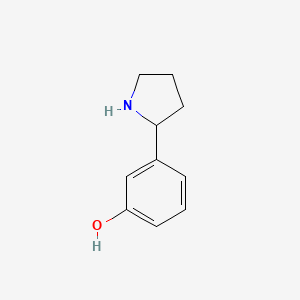
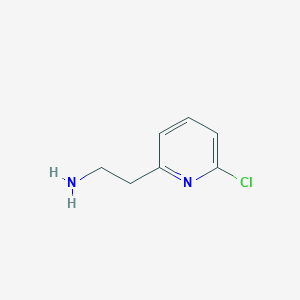
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3195817.png)

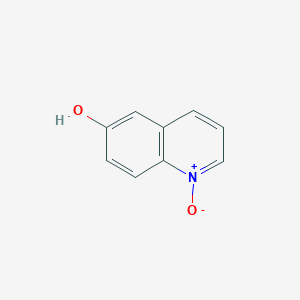
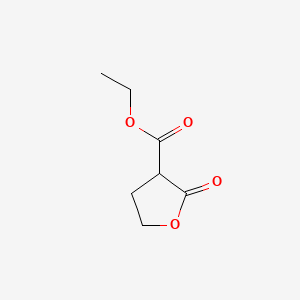
![5-Methyl-N2-[4-(4-methyl-piperazin-1-yl)-phenyl]-pyrimidine-2,4-diamine](/img/structure/B3195872.png)

